tiazóis 4,5-dissubstituídos

4,5-Disubstituted Thiazoles are a class of heterocyclic compounds characterized by the presence of a sulfur atom in the 1-position and nitrogen atoms at the 2-, 4-, and 5-positions. These compounds exhibit diverse chemical properties and potential applications due to their structural complexity. Common substituents include aliphatic, aromatic, or functional groups such as halides, alkyls, aryls, and more.

The synthesis of 4,5-disubstituted thiazoles often involves multi-step reactions that require precise control over reactivity and selectivity. These compounds are known for their unique electronic properties and can act as ligands in coordination chemistry. They also show promise in various fields including pharmaceuticals, agrochemicals, and materials science.

In pharmaceutical research, 4,5-disubstituted thiazoles have been explored for their potential antiviral, anticancer, and anti-inflammatory activities due to their ability to modulate enzyme activity or interact with specific biomolecules. Their structural versatility allows for the optimization of biological properties through strategic modification of substituents.

Overall, these compounds represent a promising area in chemical research, offering opportunities for discovery and development across multiple industries.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

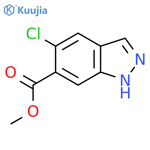

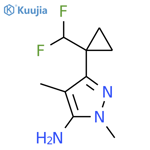

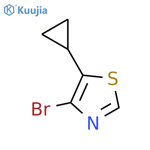

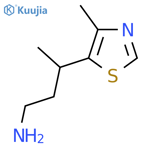

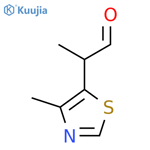

|

4-bromo-5-cyclopropyl-1,3-thiazole | 1264037-53-7 | C6H6BrNS |

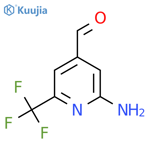

|

3-(4-methyl-1,3-thiazol-5-yl)butan-1-amine | 1367983-18-3 | C8H14N2S |

|

2-(4-methyl-1,3-thiazol-5-yl)propanal | 1352633-57-8 | C7H9NOS |

|

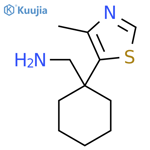

1-(4-methyl-1,3-thiazol-5-yl)cyclohexylmethanamine | 1525078-59-4 | C11H18N2S |

|

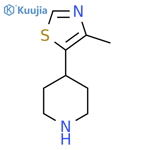

4-(4-methyl-1,3-thiazol-5-yl)piperidine | 1367864-64-9 | C9H14N2S |

|

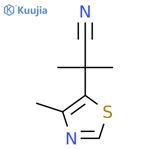

2-methyl-2-(4-methyl-1,3-thiazol-5-yl)propanenitrile | 2228291-48-1 | C8H10N2S |

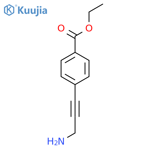

|

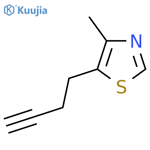

5-(but-3-yn-1-yl)-4-methyl-1,3-thiazole | 2228364-81-4 | C8H9NS |

|

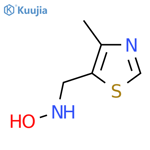

N-(4-methyl-1,3-thiazol-5-yl)methylhydroxylamine | 1503048-60-9 | C5H8N2OS |

|

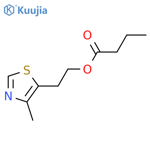

2-(4-Methylthiazol-5-yl)ethyl butyrate | 94159-31-6 | C10H15NO2S |

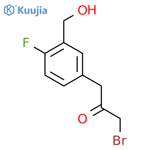

|

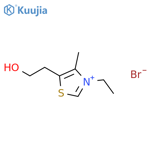

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | 54016-70-5 | C8H14BrNOS |

Literatura Relacionada

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

Fornecedores recomendados

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados